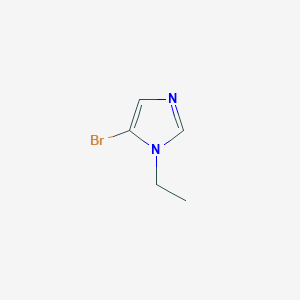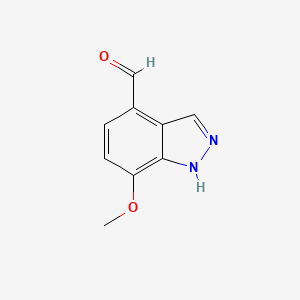
7-Methoxy-1H-indazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1H-indazole-4-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of a methoxy group at the 7th position and an aldehyde group at the 4th position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1H-indazole-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxyindazole.
Formylation: The introduction of the aldehyde group at the 4th position can be achieved through formylation reactions. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide and phosphorus oxychloride as reagents.
Reaction Conditions: The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1H-indazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 7-Methoxy-1H-indazole-4-carboxylic acid.
Reduction: 7-Methoxy-1H-indazole-4-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-1H-indazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer and anti-inflammatory agents.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Biological Studies: The compound is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-1H-indazole-4-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxy and aldehyde groups play crucial roles in these interactions, often forming hydrogen bonds or participating in nucleophilic attacks.
Comparison with Similar Compounds
7-Methoxy-1H-indazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3rd position.
7-Methoxy-1H-indazole-4-carboxylic acid: Oxidized form of 7-Methoxy-1H-indazole-4-carbaldehyde.
7-Methoxy-1H-indazole-4-methanol: Reduced form of this compound.
Uniqueness: this compound is unique due to the specific positioning of the methoxy and aldehyde groups, which confer distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound in various fields of research and development.
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-methoxy-1H-indazole-4-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-3-2-6(5-12)7-4-10-11-9(7)8/h2-5H,1H3,(H,10,11) |
InChI Key |
IAGLGBHPILHSCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)C=O)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid](/img/structure/B11912397.png)

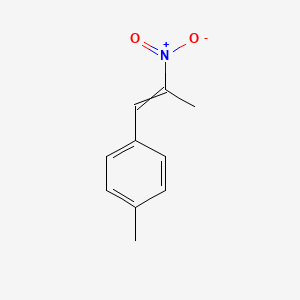
![3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde](/img/structure/B11912410.png)
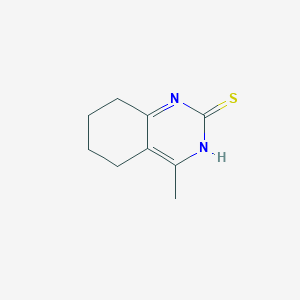

![6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11912427.png)
![1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone](/img/structure/B11912435.png)
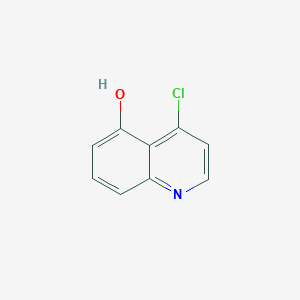
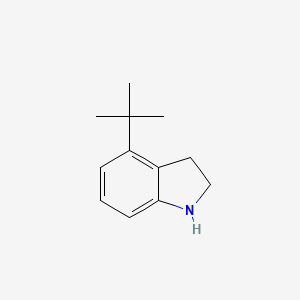
![7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B11912455.png)
